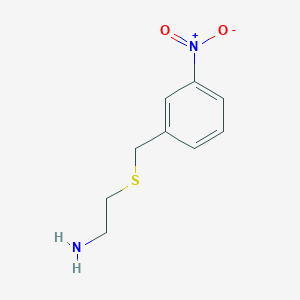
N-Hydroxy-2-m-tolyloxy-acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-m-tolyloxy-acetamidine, also known as HTA or OMOE, is a compound of significant interest in the scientific community. It has a molecular formula of C9H12N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H12N2O2 . The exact structural details are not provided in the search results.Mécanisme D'action
N-Hydroxy-2-m-tolyloxy-acetamidine has been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. When this compound binds to AChE, it prevents the breakdown of acetylcholine and thus increases its concentration in the brain. This can lead to an increase in cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on AChE, this compound has been shown to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to an increase in these neurotransmitters and may be beneficial for treating depression and other mental health disorders. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for treating a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-Hydroxy-2-m-tolyloxy-acetamidine is a relatively simple compound to synthesize and is relatively stable in air. This makes it an ideal compound for use in laboratory experiments. However, this compound is not soluble in water and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO). This can limit its use in certain experiments.
Orientations Futures
N-Hydroxy-2-m-tolyloxy-acetamidine has a variety of potential applications in scientific research. Future research could focus on further exploring its effects on AChE and MAO, as well as its potential antidepressant and anti-inflammatory effects. Additionally, research could be conducted to explore the potential of this compound as a drug or pharmaceutical. Finally, research could be conducted to explore the potential of this compound in the synthesis of other organic compounds.
Méthodes De Synthèse
N-Hydroxy-2-m-tolyloxy-acetamidine can be synthesized from acetamidine by reacting it with hydroxylamine in the presence of a catalytic amount of a strong acid, such as hydrochloric acid. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of the reaction is typically high and the product is stable in air.
Applications De Recherche Scientifique
N-Hydroxy-2-m-tolyloxy-acetamidine is a versatile organic compound and has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in the synthesis of other organic compounds. This compound has also been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of drugs and other pharmaceuticals.
Propriétés
IUPAC Name |
N'-hydroxy-2-(3-methylphenoxy)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXBWECYKXHPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)


![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)


![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)

![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)



